molecular formula C16H23NO2S B2957030 N-(2-cyclohexyl-2-hydroxyethyl)-2-(methylthio)benzamide CAS No. 1351649-91-6

N-(2-cyclohexyl-2-hydroxyethyl)-2-(methylthio)benzamide

Cat. No.: B2957030
CAS No.: 1351649-91-6
M. Wt: 293.43
InChI Key: DCPPZEVZZOUGKR-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C16H23NO2S and its molecular weight is 293.43. The purity is usually 95%.
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Scientific Research Applications

Acceleration of Baylis-Hillman Reaction

The Baylis-Hillman reaction, a key chemical process in organic synthesis, experiences significant acceleration when conducted in polar solvents like water and formamide. This acceleration is primarily due to hydrogen bonding, not hydrophobic effects. This finding is relevant in the context of reactions involving cyclohexenone and benzaldehyde, and extends to other aldehyde electrophiles. The research by Aggarwal et al. (2002) highlights this phenomenon, demonstrating the importance of solvent choice in reaction rates and efficiencies (Aggarwal et al., 2002).

Rearrangement in Chemical Synthesis

Yokoyama et al. (1985) describe a double rearrangement process involving compounds related to N-(2-cyclohexyl-2-hydroxyethyl)-2-(methylthio)benzamide. Specifically, they investigated how 2-Cyano-3-hydroxy-3-(methylthio)acrylamide and related compounds undergo condensation with benzoic acid, resulting in products with rearranged structures. This process highlights the chemical versatility and reactivity of such compounds (Yokoyama et al., 1985).

Crystal Structure Analysis

Pertlik (1992) conducted a detailed study of the crystal structure of 2-hydroxy-N-methylbenzamide and 2-hydroxy-N-methylthiobenzamide, compounds structurally related to this compound. The analysis provides insights into the molecular geometry, hydrogen bonding, and intramolecular interactions of these compounds, which is crucial for understanding their reactivity and potential applications (Pertlik, 1992).

Selective Hydrogenation in Chemical Manufacturing

Wang et al. (2011) explored the selective hydrogenation of phenol and derivatives to cyclohexanone using a palladium catalyst supported on mesoporous graphitic carbon nitride. The high selectivity and efficiency of this process are important in the context of manufacturing polyamides in the chemical industry. This research underscores the relevance of this compound derivatives in industrial applications (Wang et al., 2011).

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-20-15-10-6-5-9-13(15)16(19)17-11-14(18)12-7-3-2-4-8-12/h5-6,9-10,12,14,18H,2-4,7-8,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPPZEVZZOUGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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